molecular formula C10H8N2 B3069070 2,5-Diethynylbenzene-1,4-diamine CAS No. 1141727-54-9

2,5-Diethynylbenzene-1,4-diamine

Cat. No.: B3069070
CAS No.: 1141727-54-9
M. Wt: 156.18 g/mol
InChI Key: VBLDDPRXGITDQU-UHFFFAOYSA-N
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Description

2,5-Diethynylbenzene-1,4-diamine is an organic compound with the molecular formula C10H8N2. It is characterized by the presence of two ethynyl groups and two amino groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethynylbenzene-1,4-diamine typically involves the reaction of 2,5-dibromoaniline with acetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethynylbenzene-1,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce ethylene or ethane derivatives. Substitution reactions can lead to a variety of substituted benzene derivatives .

Scientific Research Applications

2,5-Diethynylbenzene-1,4-diamine has several scientific research applications, including:

    Materials Science: It is used in the synthesis of conductive polymers and other advanced materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine: Research is ongoing to explore its potential use in drug development and as a biochemical probe.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diethynylbenzene-1,4-diamine involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and amino groups. These groups can interact with molecular targets, such as enzymes or receptors, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diethynylbenzene-1,4-diamine is unique due to the presence of both ethynyl and amino groups, which confer distinct reactivity and potential for diverse applications. The ethynyl groups provide sites for further functionalization, while the amino groups can participate in various substitution reactions, making this compound a versatile building block in organic synthesis .

Properties

IUPAC Name

2,5-diethynylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLDDPRXGITDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1N)C#C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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